4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
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Description
4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H32N4O4 and its molecular weight is 416.522. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Molecular interaction studies have explored the antagonist properties of compounds structurally similar to 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide, focusing on cannabinoid receptors. One study detailed the molecular interaction of a related antagonist, highlighting its binding and structural conformation in relation to the CB1 cannabinoid receptor. This research emphasizes the antagonist's steric binding interaction and suggests potential pharmacological applications in modulating cannabinoid receptor activity (Shim et al., 2002).
Novel Ligand Labeling Techniques
Another area of application involves the development of mixed ligand fac-tricarbonyl complexes for labeling bioactive molecules. A study demonstrated the synthesis of complexes that could potentially be used for labeling molecules with a structure similar to this compound, facilitating their tracking and analysis in biological systems (Mundwiler et al., 2004).
Pharmacokinetics and Stability Enhancements
Research on enhancing the pharmacokinetics and stability of novel compounds, including those structurally similar to this compound, has led to insights into minimizing enzymatic hydrolysis in plasma, thereby improving bioavailability and efficacy in therapeutic applications. Studies have aimed at identifying analogs with increased stability, suggesting a balance between stability and pharmacological potency is crucial for effective drug development (Teffera et al., 2013).
Antimycobacterial Activity
The exploration of imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity has included structural analysis and synthesis of novel compounds. This research contributes to the understanding of how modifications to the chemical structure can impact therapeutic efficacy against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting potential applications for compounds with similar structural frameworks (Lv et al., 2017).
Tubulin Inhibition for Antiproliferative Effects
A new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors. This suggests that compounds with structural similarities may serve as potential candidates for cancer treatment by inhibiting tubulin, thereby preventing cancer cell proliferation (Krasavin et al., 2014).
Properties
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-15(2)21-23-8-11-26(21)14-16-6-9-25(10-7-16)22(27)24-17-12-18(28-3)20(30-5)19(13-17)29-4/h8,11-13,15-16H,6-7,9-10,14H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZPOCXTMAZUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.